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Abstract

2-lodo-4-methylbenzoic acid (CAS No. 1829-21-6) is a substituted benzoic acid derivative
that serves as a key building block in synthetic organic chemistry. Its utility in the synthesis of
more complex molecules, particularly in the realm of pharmaceutical development, is
significant. An in-depth understanding of its physical and chemical properties is paramount for
its effective handling, characterization, and application in synthetic protocols. This guide
provides a comprehensive overview of the core physical properties of 2-lodo-4-methylbenzoic
acid, details established methodologies for its characterization, and offers insights into the
practical implications of these properties for laboratory use.

Chemical Identity and Core Physical Properties

Accurate identification is the foundation of all chemical research. 2-lodo-4-methylbenzoic acid
is an off-white to light yellow solid at room temperature[1]. Its fundamental identifiers and key
physical properties are summarized below.

Molecular Structure

The structure of 2-lodo-4-methylbenzoic acid features a benzene ring substituted with a
carboxylic acid group, an iodine atom, and a methyl group. The IUPAC name, 2-iodo-4-
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methylbenzoic acid, precisely defines the ortho-relationship between the iodine and the
carboxylic acid, and the para-relationship between the methyl group and the carboxylic acid[2].

Caption: 2D Molecular Structure of 2-lodo-4-methylbenzoic Acid.

Summary of Physical Data

The quantitative physical properties are essential for predicting the compound's behavior in
various experimental conditions, from reaction setups to purification and storage.

Property Value Source
CAS Number 1829-21-6 [1][2][3]
Molecular Formula CsH7102 [1][4][5]
Molecular Weight 262.05 g/mol [2][5]
Appearance Off-white to light yellow solid [1]
Melting Point 134-136 °C [1]
Boiling Point 335.2 £ 30.0 °C (Predicted) [1]

pKa 3.03 £ 0.10 (Predicted) [1]
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Solubility and Handling
Solubility Profile

While comprehensive quantitative solubility data is not widely published, empirical evidence
from analytical procedures provides valuable insights. The compound's solubility in deuterated
chloroform (CDCIsz) and dimethyl sulfoxide (DMSO-ds) is confirmed by its use in NMR
spectroscopy[5]. As a carboxylic acid, it is expected to exhibit slight solubility in aqueous bases
through deprotonation to form the more soluble carboxylate salt.

Storage and Stability
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For maintaining chemical integrity, 2-lodo-4-methylbenzoic acid should be stored in a dry,
dark environment at temperatures between 2-8°C[1][2]. It should be kept in a tightly sealed
container to prevent moisture absorption and degradation[2].

Safety and Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified with the
signal word "Warning"[2]. Key hazard and precautionary statements include:

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

o Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing)[1][2].

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of 2-lodo-4-
methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region
will display complex splitting patterns due to the specific substitution on the ring. The methyl
group protons would appear as a singlet, typically in the 2.3-2.5 ppm range. The carboxylic
acid proton exhibits a broad singlet at a downfield chemical shift (>10 ppm), the exact
position of which is highly dependent on solvent and concentration.

e 13C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each
unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most
deshielded, appearing around 170 ppm. A published study provides reference data for the
13C NMR spectrum, which was recorded in a mixture of CDCls and DMSO-ds[5].
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Key expected absorption
bands include:

A broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3300 cm~1

region.

A strong C=0 (carbonyl) stretch from the carboxylic acid, expected around 1700 cm™1,
Conjugation with the aromatic ring may shift this to a slightly lower wavenumber|[6].

C=C stretching vibrations from the aromatic ring in the 1450-1600 cm~1 range[6].

A C-I (carbon-iodine) stretch, which would appear in the far-infrared region (typically below
600 cm™1).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula. For 2-
lodo-4-methylbenzoic acid, high-resolution mass spectrometry (HRMS) would show a
molecular ion peak [M]* corresponding to its exact mass of 261.949074 g/mol [5]. The isotopic
pattern would also be characteristic, showing the presence of a single iodine atom.

Experimental Methodologies: A Practical Approach

The following protocols outline standard procedures for verifying the physical and structural
properties of 2-lodo-4-methylbenzoic acid. This workflow ensures a self-validating system for
material characterization.
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Caption: General workflow for the physical and spectroscopic characterization of 2-lodo-4-
methylbenzoic acid.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the
literature value suggests high purity, whereas a broad or depressed range indicates the
presence of impurities.
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o Sample Preparation: Place a small amount (1-2 mg) of the finely powdered, dry solid into a
capillary tube, sealed at one end.

e Instrumentation: Insert the capillary tube into a calibrated melting point apparatus.

e Measurement: Heat the sample slowly (1-2 °C per minute) as the temperature approaches
the expected melting point (134 °C)[1].

o Observation: Record the temperature at which the first drop of liquid appears and the
temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol for NMR Sample Preparation and Acquisition

Causality: Proper sample preparation is critical for obtaining high-resolution spectra free from
contaminants and artifacts, enabling unambiguous structural confirmation.

» Sample Weighing: Accurately weigh 5-10 mg of high-purity 2-lodo-4-methylbenzoic acid[7].

e Solvent Selection: Use a suitable deuterated solvent such as chloroform-d (CDCIs) or
dimethyl sulfoxide-de (DMSO-ds). DMSO-ds is often preferred for carboxylic acids to ensure
the acidic proton is observable[7].

 Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a
clean NMR tube][7].

» Data Acquisition: Acquire *H and 3C spectra on a high-resolution NMR spectrometer (e.g.,
400 MHz). Reference the chemical shifts to the residual solvent peak or an internal standard
like tetramethylsilane (TMS)[7][8].

Conclusion

2-lodo-4-methylbenzoic acid is a well-defined solid with physical and spectroscopic
properties that make it readily characterizable by standard laboratory techniques. Its melting
point of 134-136 °C provides a reliable benchmark for purity assessment[1]. The compound's
structural features are definitively confirmed through a combination of NMR, IR, and mass
spectrometry. The protocols and data presented in this guide serve as an authoritative resource
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for scientists, enabling confident use of this versatile reagent in research and development
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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